ethyl 3-(1,6,7-trimethyl-2,4-dioxo-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate
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Overview
Description
Reagents: Ethyl bromoacetate is commonly used to introduce the ethyl propanoate group.
Conditions: The reaction is typically carried out under reflux conditions in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(1,6,7-trimethyl-2,4-dioxo-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate typically involves multi-step organic synthesis
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Formation of the Imidazo[2,1-f]purine Core
Starting Materials: The synthesis starts with commercially available purine derivatives.
Reaction Conditions: The core structure is formed through a series of condensation reactions, often involving the use of strong acids or bases as catalysts.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.
Products: Oxidation can lead to the formation of carboxylic acids or ketones, depending on the specific site of oxidation.
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Products: Reduction reactions can convert ketones to alcohols or imines to amines.
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Substitution
Reagents: Nucleophiles like amines or thiols.
Products: Substitution reactions can introduce new functional groups into the molecule, potentially altering its biological activity.
Common Reagents and Conditions
Acids and Bases: Used to catalyze various steps in the synthesis and modification of the compound.
Solvents: Organic solvents like dichloromethane, ethanol, and dimethyl sulfoxide are commonly used to dissolve reactants and facilitate reactions.
Scientific Research Applications
Chemistry
In chemistry, ethyl 3-(1,6,7-trimethyl-2,4-dioxo-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be investigated for its interactions with various biomolecules. Its structural features suggest potential as an inhibitor or modulator of enzyme activity, making it a candidate for drug discovery efforts.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with biological targets could lead to the development of new treatments for diseases.
Industry
In industrial applications, this compound might be used in the development of new materials with specific properties, such as improved stability or reactivity. Its unique structure could contribute to the design of advanced polymers or coatings.
Mechanism of Action
The mechanism of action of ethyl 3-(1,6,7-trimethyl-2,4-dioxo-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(1,6,7-trimethyl-2,4-dioxo-8-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate: Similar structure but with a phenyl group instead of an m-tolyl group.
Ethyl 3-(1,6,7-trimethyl-2,4-dioxo-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate: Similar structure but with a p-tolyl group instead of an m-tolyl group.
Uniqueness
The presence of the m-tolyl group in ethyl 3-(1,6,7-trimethyl-2,4-dioxo-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate imparts unique steric and electronic properties that can influence its reactivity and interaction with biological targets. This makes it distinct from its analogs and potentially more suitable for specific applications.
Properties
IUPAC Name |
ethyl 3-[4,7,8-trimethyl-6-(3-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O4/c1-6-31-17(28)10-11-25-20(29)18-19(24(5)22(25)30)23-21-26(14(3)15(4)27(18)21)16-9-7-8-13(2)12-16/h7-9,12H,6,10-11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWQNMAVAUVVQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN1C(=O)C2=C(N=C3N2C(=C(N3C4=CC=CC(=C4)C)C)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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